Alarin (human)
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Overview
Description
Alarin is a 25-amino acid neuropeptide that belongs to the galanin family of neuropeptides. It was first isolated from ganglionic cells of human neuroblastoma and is widely expressed in the central nervous system and peripheral tissues in humans and rodents . Alarin is derived from the alternative splicing of the galanin-like peptide gene, missing exon 3 . It is involved in several physiological functions, including feeding behavior, energy homeostasis, glucose homeostasis, body temperature regulation, and reproduction .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of alarin typically involves solid-phase peptide synthesis (SPPS), a method widely used for the chemical synthesis of peptides. The process includes the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions often involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and OxymaPure to facilitate peptide bond formation .
Industrial Production Methods: Industrial production of alarin may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding alarin is inserted into an expression vector, which is then introduced into a host organism (such as Escherichia coli) to produce the peptide. The peptide is then purified using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: Alarin can undergo various chemical reactions, including:
Oxidation: Alarin can be oxidized at methionine residues to form methionine sulfoxide.
Reduction: Disulfide bonds within alarin can be reduced to free thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues within alarin can be substituted with other amino acids through site-directed mutagenesis.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Site-directed mutagenesis using specific primers and DNA polymerase.
Major Products:
Oxidation: Methionine sulfoxide-containing alarin.
Reduction: Reduced alarin with free thiol groups.
Substitution: Alarin variants with substituted amino acids.
Scientific Research Applications
Alarin has a wide range of scientific research applications, including:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in regulating feeding behavior, energy homeostasis, and glucose metabolism.
Industry: Potential use in the development of peptide-based drugs and diagnostic tools.
Mechanism of Action
The precise mechanism of action of alarin is not fully understood. it is known to exert its effects through interactions with specific receptors, which are yet to be identified . Alarin is involved in several molecular pathways, including those regulating energy homeostasis, glucose uptake, and insulin sensitivity. It is suggested to promote cellular glucose uptake by increasing the content and translocation of glucose transporter type 4 (GLUT4) from intracellular pools to plasma membranes .
Comparison with Similar Compounds
Alarin is part of the galanin family of neuropeptides, which includes:
Galanin-like peptide: Shares structural similarities with alarin and is involved in energy homeostasis and reproductive functions.
Galanin-message associated peptide: Another member of the galanin family with distinct biological functions.
Uniqueness of Alarin: Alarin is unique due to its specific physiological roles and its derivation from the alternative splicing of the galanin-like peptide gene. Unlike other members of the galanin family, alarin has been shown to have vasoactive, anti-inflammatory, anti-edema, and antimicrobial activities .
Properties
IUPAC Name |
4-[[2-[[6-amino-2-[[2-[[2-[[2-[[6-amino-2-[[1-[2-[[2-[[2-[[2-[[2-[[2-[2-[[1-(2-aminopropanoyl)pyrrolidine-2-carbonyl]amino]propanoylamino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-5-[[1-[[2-[[1-[[5-amino-1-[2-[[1-[[5-carbamimidamido-1-[(1-carboxy-2-hydroxyethyl)amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1,5-dioxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C127H205N43O35/c1-63(2)52-83(108(189)151-80(35-22-48-144-127(138)139)105(186)163-89(61-173)123(204)205)159-115(196)92-38-24-50-169(92)121(202)82(39-41-93(131)177)156-102(183)76(33-20-46-142-125(134)135)149-94(178)58-146-101(182)75(32-19-45-141-124(132)133)150-106(187)81(40-42-95(179)180)155-117(198)97(67(7)174)165-107(188)78(31-16-18-44-129)154-118(199)99(69(9)176)167-116(197)96(64(3)4)164-110(191)84(54-71-56-145-74-29-14-13-28-73(71)74)158-103(184)77(30-15-17-43-128)153-114(195)91-37-25-51-170(91)122(203)86(53-70-26-11-10-12-27-70)160-119(200)98(68(8)175)166-112(193)88(60-172)162-111(192)87(59-171)161-104(185)79(34-21-47-143-126(136)137)152-109(190)85(55-72-57-140-62-147-72)157-100(181)66(6)148-113(194)90-36-23-49-168(90)120(201)65(5)130/h10-14,26-29,56-57,62-69,75-92,96-99,145,171-176H,15-25,30-55,58-61,128-130H2,1-9H3,(H2,131,177)(H,140,147)(H,146,182)(H,148,194)(H,149,178)(H,150,187)(H,151,189)(H,152,190)(H,153,195)(H,154,199)(H,155,198)(H,156,183)(H,157,181)(H,158,184)(H,159,196)(H,160,200)(H,161,185)(H,162,192)(H,163,186)(H,164,191)(H,165,188)(H,166,193)(H,167,197)(H,179,180)(H,204,205)(H4,132,133,141)(H4,134,135,142)(H4,136,137,143)(H4,138,139,144) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCBOMAIVIHZVAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)O)NC(=O)C1CCCN1C(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCCCN)NC(=O)C4CCCN4C(=O)C(CC5=CC=CC=C5)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC6=CNC=N6)NC(=O)C(C)NC(=O)C7CCCN7C(=O)C(C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C127H205N43O35 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2894.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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